molecular formula C17H19FN2O4 B2368098 N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide CAS No. 1798540-22-3

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide

Cat. No. B2368098
CAS RN: 1798540-22-3
M. Wt: 334.347
InChI Key: QOZDJYSJSABWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a useful research compound. Its molecular formula is C17H19FN2O4 and its molecular weight is 334.347. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research has explored compounds acting on orexin receptors (OXRs), which modulate feeding, arousal, stress, and drug abuse. A study on orexin-1 receptor mechanisms using selective antagonists in a binge eating model in rats suggests that similar compounds could be investigated for their potential effects on compulsive food consumption and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Reactions

Another area of research is focused on the synthesis and reactions of compounds with similar structures, which are critical for developing new pharmaceuticals and materials. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester and its reactions has been explored, providing a foundation for further chemical investigations and potential applications in drug development (Pimenova et al., 2003).

Discovery of Selective Inhibitors

Research into the discovery of selective inhibitors for kinase superfamily members, like the Met kinase, illustrates the potential for compounds with similar complexity to be used in targeted cancer therapy. One study detailed the development of a selective and orally efficacious inhibitor, showcasing the importance of chemical modifications for achieving desired biological activity (Schroeder et al., 2009).

Pharmacological and Behavioral Profiles

Compounds influencing 5-hydroxytryptamine (5-HT) receptors have been examined for their potential in treating psychiatric disorders. A study on N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide highlights the exploration of pharmacological profiles and the potential for antipsychotic treatments (Vanover et al., 2006).

Design and Synthesis for Antidepressant and Antianxiety Activities

The design and synthesis of novel derivatives with specific structural features, such as furan-2-yl and oxazol-4-yl groups, have been investigated for their antidepressant and antianxiety activities. These studies underline the potential therapeutic applications of structurally complex compounds in mental health treatment (Kumar et al., 2017).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4/c1-11-5-6-12(8-14(11)18)20-16(22)15(21)19-10-17(2,23)9-13-4-3-7-24-13/h3-8,23H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZDJYSJSABWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.